Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its unique structural properties and potential biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds . This reaction typically occurs in methanol in the presence of triethylamine, leading to the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-enes: These compounds have a similar bicyclic structure but differ in the presence of double bonds.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in the bicyclic framework, leading to different chemical properties.
3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates: These derivatives have additional functional groups that modify their reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest due to its biological activity, particularly concerning its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a nitrogen atom within a saturated ring system, which is crucial for its pharmacological activity. The compound's structure allows it to interact effectively with various biological targets, particularly receptors involved in neurotransmission.
Interaction with Nicotinic Acetylcholine Receptors
The primary area of research surrounding this compound is its role as an antagonist of nAChRs, especially the α7 subtype. Studies have shown that compounds structurally related to this bicyclic system exhibit potent antagonist activity against α7 nAChRs, which are implicated in several neurological disorders.
- Antagonist Potency : The compound has demonstrated significant antagonist effects on human α7 nAChRs, with some analogues achieving IC50 values in the low nanomolar range (e.g., IC50 = 2 nM for methyllycaconitine) . This high potency suggests that this compound could be a valuable lead compound for further development.
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the side chains of the bicyclic structure can enhance or diminish biological activity. For instance, variations in the ester side-chain significantly affect the antagonist potency at α7 nAChRs .
Case Studies
Several case studies have highlighted the biological relevance of related compounds:
- A study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes showed that certain derivatives exhibited high affinity for human muscarinic receptors (Ki values significantly lower than traditional agonists like carbachol) . Such findings suggest that similar modifications could enhance the activity of this compound.
- Another study focused on methyllycaconitine analogues , revealing that specific structural features are critical for their antagonist effects on nAChRs . The findings support the hypothesis that this compound may share similar mechanisms of action.
Pharmacological Implications
The antagonistic properties of this compound suggest potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial.
Table: Summary of Biological Activity Findings
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
GFRSFNSRMJFZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.